molecular formula C14H17BrN2O3 B2929295 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid CAS No. 954581-24-9

1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid

Cat. No.: B2929295
CAS No.: 954581-24-9
M. Wt: 341.205
InChI Key: SZPRVIXVJJYTMS-UHFFFAOYSA-N
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Description

“1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 954581-24-9 . It has a molecular weight of 341.2 and its IUPAC name is 1-({[(3-bromobenzyl)amino]carbonyl}amino)cyclopentanecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17BrN2O3/c15-11-5-3-4-10(8-11)9-16-13(20)17-14(12(18)19)6-1-2-7-14/h3-5,8H,1-2,6-7,9H2,(H,18,19)(H2,16,17,20) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 341.2 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Enzymatic Synthesis Inhibition

1-Aminocyclopentane-1-carboxylic acid analogues, including modifications with various substituents, have been studied for their ability to inhibit enzymatic processes. For instance, some analogues demonstrate competitive inhibition of the synthesis of S-adenosyl-L-methionine, an essential metabolic enzyme, in yeast, Escherichia coli, and rat liver preparations. The inhibitory activity depends on ring size and is influenced by the introduction of certain substituents, which can significantly alter the compound's efficacy. This research indicates the potential of these compounds to modulate enzymatic activities through structural modifications, providing a foundation for developing new biochemical tools or therapeutic agents (Coulter et al., 1974).

RNA Methylation Effects

Cycloleucine (1-aminocyclopentane-1-carboxylic acid) has been identified as a potent inhibitor of RNA methylation in virus-infected cells, demonstrating the compound's influence on genetic regulation mechanisms. This effect suggests that cycloleucine and related compounds could serve as valuable tools in studying RNA processing and methylation's role in viral replication and expression (Dimock & Stoltzfus, 1979).

Isosteric Substitution for Drug Design

The cyclopentane-1,3-dione unit, an analog structure, has been explored as a novel isostere for the carboxylic acid functional group in drug design. Research demonstrates that cyclopentane-1,3-dione derivatives can effectively substitute for carboxylic acid, suggesting that such compounds, including 1-aminocyclopentane-1-carboxylic acid analogues, could be utilized to develop new therapeutic agents with improved pharmacokinetic properties (Ballatore et al., 2011).

Structural and Conformational Studies

Halogenated carboxylic acids, including brominated analogues similar to 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid, have been subjects of structural and conformational analysis. Such studies provide insights into intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid state, contributing to the understanding of how structural features influence the physical and chemical properties of these compounds (Seidel et al., 2020).

Safety and Hazards

The compound’s Material Safety Data Sheet (MSDS) can provide detailed safety and hazard information . It’s important to handle all chemical compounds with appropriate safety measures to prevent any potential harm.

Properties

IUPAC Name

1-[(3-bromophenyl)methylcarbamoylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c15-11-5-3-4-10(8-11)9-16-13(20)17-14(12(18)19)6-1-2-7-14/h3-5,8H,1-2,6-7,9H2,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPRVIXVJJYTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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